2-Amino-3-nitro-5-fluoropyridine

Vue d'ensemble

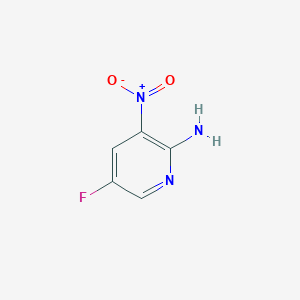

Description

2-Amino-3-nitro-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 g/mol This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a nitro group on the pyridine ring, as well as a fluorine atom

Mécanisme D'action

Target of Action

2-Amino-3-nitro-5-fluoropyridine is an organic compound that is primarily used as a biochemical for proteomics research .

Mode of Action

It is known that fluoropyridines, a class of compounds to which this compound belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with biological targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various enzymes and hormone inhibitors , suggesting that they may interact with and influence a variety of biochemical pathways.

Pharmacokinetics

The compound is described as having high gi absorption and being non-bbb permeant

Result of Action

Given its use in proteomics research , it may be involved in influencing protein structures and functions.

Analyse Biochimique

Biochemical Properties

It is known that this compound can be readily introduced to molecular scaffolds by reductive amination and nucleophilic substitution

Cellular Effects

It is suggested that the 2-amino-3-fluoropyridine moiety forms a π–π interaction with the arginine residue in the protein sequence, leading to improved inhibitory

Molecular Mechanism

It is known that the compound can undergo heterolytic C2-H bond cleavage to form a carbene, which in turn eliminates F¯ to give a cation

Méthodes De Préparation

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves multiple steps:

Halogen Replacement Reaction: The process begins with a halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system.

Reduction Reaction: The 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst.

Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and safety during the preparation process.

Analyse Des Réactions Chimiques

2-Amino-3-nitro-5-fluoropyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Common reagents used in these reactions include hydrogen, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Amino-3-nitro-5-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer therapies. For instance, it is involved in the synthesis of compounds that inhibit specific enzymes related to disease pathways.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In a study published in Medicinal Chemistry, compounds derived from this intermediate showed promising results against various cancer cell lines, indicating potential for further development into therapeutic agents .

Agricultural Chemicals

Development of Agrochemicals

The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical properties contribute to enhanced biological activity and selectivity against pests, improving crop yields.

Data Table: Herbicides Developed Using this compound

| Herbicide Name | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | 85 | Foliar Spray |

| Herbicide B | Grassy Weeds | 90 | Soil Application |

| Herbicide C | Insect Pests | 75 | Systemic Treatment |

Material Science

Advanced Materials Development

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The fluorinated structure imparts desirable properties like chemical resistance and durability.

Case Study: Coatings

A recent study investigated the use of this compound in developing protective coatings for industrial applications. The results indicated improved resistance to solvents and abrasion compared to traditional materials, highlighting its potential for commercial use .

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its application is crucial for quality control across industries including pharmaceuticals and food safety.

Data Table: Analytical Techniques Using this compound

| Technique | Application Area | Sensitivity (ppm) |

|---|---|---|

| HPLC | Pharmaceutical Analysis | 0.1 |

| LC-MS | Environmental Testing | 0.05 |

| NMR Spectroscopy | Structural Elucidation | 0.01 |

Research in Organic Synthesis

Building Block for New Compounds

In organic synthesis, this compound is employed as a building block for developing new chemical entities. Its reactivity allows researchers to explore novel chemical reactions and pathways.

Case Study: Synthesis of Novel Compounds

A research project focused on synthesizing new nitropyridine derivatives using this compound demonstrated successful outcomes with high yields. The study emphasized its utility in generating compounds with diverse biological activities.

Comparaison Avec Des Composés Similaires

2-Amino-3-nitro-5-fluoropyridine can be compared with other fluorinated pyridine derivatives, such as:

2-Amino-3-methylpyridine: This compound lacks the nitro group and has a methyl group instead, resulting in different reactivity and applications.

2-Fluoro-3-methylpyridine: Similar to this compound but with a methyl group instead of an amino group, leading to variations in chemical behavior and uses.

Activité Biologique

2-Amino-3-nitro-5-fluoropyridine (CHFNO), a fluorinated pyridine derivative, has gained attention in various fields such as medicinal chemistry, agrochemistry, and organic synthesis. Its unique structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an amino group, a nitro group, and a fluorine atom attached to the pyridine ring. The molecular weight is approximately 157.1 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 157.1 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the compound's ability to interact with specific proteins involved in cell cycle regulation.

- Case Study : A study investigating the effects of this compound on breast cancer cells demonstrated a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Research Finding : In a comparative study, this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both organisms.

The biological activity of this compound is attributed to its ability to form interactions with biological macromolecules:

- Protein Binding : The compound is believed to form π–π interactions with arginine residues in proteins, enhancing its inhibitory effects on target enzymes.

- Nucleophilic Substitution : It acts as a nucleophile in various chemical reactions, which may contribute to its biological effects by modifying enzyme activity or metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption but is non-permeant across the blood-brain barrier (BBB). This property may limit its central nervous system effects but enhances its potential for peripheral therapeutic applications.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly for developing new fluorinated derivatives with enhanced biological activities. Its utility extends to:

- Medicinal Chemistry : As a precursor for synthesizing novel drugs.

- Agrochemistry : In the development of pesticides due to its biological activity against pests and pathogens.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-nitropyridine | Amino and nitro group | Lacks fluorination; primarily studied for reactivity |

| 2-Amino-5-fluoropyridine | Amino group and fluorine | Focused on agrochemical applications |

| 3-Amino-5-fluoropyridine | Amino group at position three | Explored for medicinal chemistry |

| 2-Fluoro-3-nitropyridine | Fluorinated at position two | Different reactivity profile due to substitution pattern |

Propriétés

IUPAC Name |

5-fluoro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYYBZNEWDTDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617279 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212268-12-7 | |

| Record name | 5-Fluoro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-3-nitro-5-fluoropyridine's structure in pesticide development?

A1: While the article focuses on the synthesis of this compound [], it mainly highlights its potential as a valuable building block for creating novel pesticides. The significance of its structure lies in the presence of the fluorine atom and the amino and nitro groups. These functional groups can contribute to various properties desirable in pesticides, such as enhanced biological activity, improved binding affinity to target sites, and modified physicochemical properties like solubility and metabolic stability. Further research is needed to explore how modifications to this core structure could lead to the development of new and effective pesticides.

Q2: What analytical techniques were used to confirm the successful synthesis of this compound?

A2: The researchers employed several analytical techniques to confirm the identity and purity of the synthesized this compound. These techniques include Gas Chromatography-Mass Spectrometry (GCMS), Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and carbon-13 Nuclear Magnetic Resonance (13C NMR) []. These methods allowed them to analyze the compound's mass-to-charge ratio, functional groups, and the environment of specific hydrogen and carbon atoms, ultimately confirming its structure.

Q3: What is the overall yield of the synthetic process for this compound, and why is this information important?

A3: The research reports a total yield of 7.2% for the synthesis of this compound, with a final product purity of 97.8% []. The yield is a crucial factor in evaluating the efficiency and practicality of a synthetic route. A higher yield translates to less waste and potentially lower production costs, making the process more attractive for potential industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.